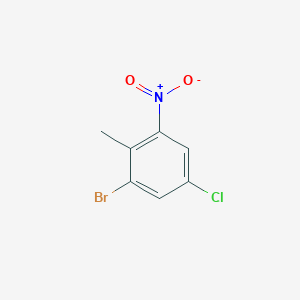

2-Bromo-4-chloro-6-nitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-chloro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONMYPMRWXBYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646161 | |

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-95-6 | |

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-Bromo-4-chloro-6-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of analytical chemistry.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 885518-95-6 | [1][2] |

| Molecular Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | [2] |

| IUPAC Name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1Br)Cl)--INVALID-LINK--[O-] | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and standard spectroscopic correlation tables.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | s | 1H | Ar-H |

| ~ 7.8 | s | 1H | Ar-H |

| ~ 2.5 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-NO₂ |

| ~ 140 | C-CH₃ |

| ~ 135 | C-Cl |

| ~ 132 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 120 | C-Br |

| ~ 20 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | C-H (aromatic) |

| 2950-2850 | C-H (methyl) |

| 1550-1500, 1350-1300 | N-O (nitro group, asymmetric and symmetric stretching) |

| 1100-1000 | C-Cl (stretching) |

| 600-500 | C-Br (stretching) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 249/251/253 | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

Experimental Protocols

While specific experimental data for the synthesis of this compound is not widely published, a plausible synthetic route involves the nitration of a di-substituted toluene precursor. The following is a generalized protocol based on established methods for the nitration of aromatic compounds.

Synthesis of this compound

Materials:

-

4-Bromo-2-chlorotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.

-

Reaction: Dissolve 4-Bromo-2-chlorotoluene in dichloromethane in a separate flask. Slowly add the pre-cooled nitrating mixture to this solution dropwise, ensuring the reaction temperature is kept low.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and separate the organic layer.

-

Extraction and Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer.

Synthetic Workflow

The following diagram illustrates the plausible synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-4-chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-4-chloro-6-nitrotoluene, a key intermediate in the synthesis of various agrochemicals and dyes.[1] A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation in research and development. This document outlines the predicted ¹H and ¹³C NMR spectral data, provides a general experimental protocol for acquiring such spectra, and presents a logical workflow for spectral interpretation.

Predicted NMR Spectral Data

Due to the limited availability of specific experimental spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of substituent effects on the toluene scaffold. The chemical shifts are influenced by the electronic effects of the bromo, chloro, and nitro substituents.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | Doublet | JH3-H5 = ~2.5 Hz (meta coupling) |

| H-5 | 7.8 - 8.0 | Doublet | JH5-H3 = ~2.5 Hz (meta coupling) |

| -CH₃ | 2.5 - 2.7 | Singlet | N/A |

Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and are based on the additive effects of the substituents on the aromatic ring. The actual experimental values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 138 - 142 |

| C-2 | 120 - 124 |

| C-3 | 135 - 139 |

| C-4 | 130 - 134 |

| C-5 | 125 - 129 |

| C-6 | 148 - 152 |

| -CH₃ | 20 - 23 |

Note: The predicted chemical shifts are based on the analysis of similar substituted nitrotoluenes.[2][3][4] The electron-withdrawing nature of the nitro, bromo, and chloro groups significantly influences the chemical shifts of the aromatic carbons.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[5]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Spectral Analysis and Interpretation

The structural elucidation of this compound from its NMR spectra involves a systematic analysis of chemical shifts, integration, and coupling patterns.

¹H NMR Spectrum Analysis

-

Aromatic Protons: The two aromatic protons (H-3 and H-5) are expected to appear as doublets in the downfield region (typically δ 7.0-9.0 ppm) due to the strong deshielding effect of the electron-withdrawing nitro, bromo, and chloro groups. The coupling between them will be a meta-coupling with a small coupling constant (J ≈ 2-3 Hz).

-

Methyl Protons: The methyl (-CH₃) group protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm) as there are no adjacent protons to couple with. The chemical shift will be slightly downfield compared to toluene due to the overall electron-withdrawing nature of the substituents on the ring.

¹³C NMR Spectrum Analysis

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as they are all in chemically non-equivalent environments. The carbons directly attached to the electron-withdrawing groups (C-2, C-4, C-6) will be significantly deshielded and appear at lower field. The carbon bearing the nitro group (C-6) is expected to be the most downfield.

-

Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum (typically δ 15-25 ppm).

Visualizations

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton numbering.

NMR Spectral Analysis Workflow

Caption: Logical workflow for NMR spectral analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound with applications in organic synthesis. While an experimental spectrum for this specific molecule (CAS Number: 885518-95-6) is not publicly available, this document offers a comprehensive prediction and interpretation of its key spectral features based on the vibrational frequencies of its constituent functional groups. This guide is intended to assist researchers in identifying and characterizing this molecule and similar halogenated nitroaromatic compounds.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is expected to be complex, with characteristic absorption bands arising from the vibrations of its various functional groups. The analysis of the spectrum can be approached by considering the contributions from the aromatic ring, the nitro group, the methyl group, and the carbon-halogen bonds.

Aromatic Ring Vibrations: The presence of the benzene ring will give rise to several distinct absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹.[1] Carbon-carbon stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][2][3] Additionally, weak overtone and combination bands may be observed between 2000-1665 cm⁻¹, and out-of-plane (oop) C-H bending bands can be found in the 900-675 cm⁻¹ range; the pattern of these can sometimes provide information on the substitution pattern of the ring.[1][2]

Nitro Group Vibrations: The nitro group (NO₂) is a strong infrared absorber and provides two of the most characteristic peaks in the spectrum. For aromatic nitro compounds, the asymmetric N-O stretching vibration typically appears as a strong band in the 1550-1475 cm⁻¹ range.[4][5] The symmetric N-O stretching vibration is also strong and is expected to be found between 1360-1290 cm⁻¹.[4][5] The presence of these two distinct, strong absorptions is a reliable indicator of a nitro group.

Methyl Group Vibrations: The toluene moiety includes a methyl group (-CH₃). The C-H stretching vibrations of this alkyl group are expected to occur in the 3000-2850 cm⁻¹ range, at a slightly lower wavenumber than the aromatic C-H stretches.

Carbon-Halogen Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds will also produce characteristic stretching vibrations. The C-Cl stretching absorption for aromatic chlorides is typically found in the 1100-850 cm⁻¹ region, while the C-Br stretch for aromatic bromides is expected in the 1070-1030 cm⁻¹ range. However, it is important to note that C-X stretching frequencies for alkyl halides are generally found at lower wavenumbers (850-550 cm⁻¹ for C-Cl and 690-515 cm⁻¹ for C-Br), and the precise position for aryl halides can vary.[6]

Data Presentation

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | -CH₃ | 3000 - 2850 | Medium |

| Asymmetric N-O Stretch | -NO₂ | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | -NO₂ | 1360 - 1290 | Strong |

| Aromatic C=C Stretch (in-ring) | Aromatic Ring | 1600 - 1585 | Medium |

| Aromatic C=C Stretch (in-ring) | Aromatic Ring | 1500 - 1400 | Medium |

| C-Cl Stretch | Aryl-Cl | 1100 - 850 | Medium to Strong |

| C-Br Stretch | Aryl-Br | 1070 - 1030 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |

Experimental Protocols

Acquiring a high-quality infrared spectrum of a solid sample like this compound requires proper sample preparation. The following are standard methodologies.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: This is a common and convenient method for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., ZnSe or diamond) and pressure is applied to ensure good contact.[4] This technique requires minimal sample preparation.

Potassium Bromide (KBr) Pellet Method:

-

Grinding: A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be ground to a fine, uniform powder to reduce light scattering.

-

Pressing: The ground mixture is transferred to a pellet press. A hydraulic press is used to apply several tons of pressure to the mixture, forming a thin, transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in a sample holder in the IR spectrometer for analysis.

Nujol Mull Method:

-

Mulling: A small amount of the solid sample is ground to a fine powder in an agate mortar and pestle. A few drops of Nujol (a mineral oil) are added, and the mixture is ground further to create a smooth, thick paste (mull).[7]

-

Sample Application: The mull is spread evenly between two infrared-transparent salt plates (e.g., KBr or NaCl).[7]

-

Analysis: The sandwiched plates are placed in a sample holder in the IR spectrometer. It is important to note that the Nujol itself will show strong C-H absorption bands, which may obscure signals from the sample in those regions.[7]

Mandatory Visualizations

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Caption: Logical flow for the analysis of the predicted IR spectrum.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Vibrational behavior of the -NO2 group in energetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

Mass Spectrometry of 2-Bromo-4-chloro-6-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental mass spectral data for this specific molecule in public databases, this guide leverages established principles of mass spectrometry and data from closely related analogs to present a predictive yet scientifically grounded analysis. The methodologies and expected fragmentation patterns detailed herein offer a robust framework for researchers engaged in the identification, characterization, and quantification of this compound.

Predicted Mass Spectral Data

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its functional groups. Electron Ionization (EI) is a common technique for the analysis of such compounds, typically employing high-energy electrons (70 eV) that induce significant fragmentation, providing valuable structural information.[1][2][3] The molecular weight of this compound is 250.48 g/mol .[4]

The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens, aiding in their identification.

Table 1: Predicted Mass Spectral Data for this compound

| m/z (Proposed) | Ion Structure | Proposed Fragmentation |

| 251/249/253 | [C7H5BrClNO2]+• | Molecular Ion (M+•) |

| 234/232/236 | [C7H5BrClO]+• | Loss of -OH |

| 221/219/223 | [C7H5BrCl]+• | Loss of -NO |

| 205/203/207 | [C7H5BrCl]+• | Loss of -NO2 |

| 170/172 | [C7H5Cl]+• | Loss of -NO2 and -Br |

| 126 | [C6H3Cl]+• | Loss of -NO2, -Br, and -CH3 |

| 90 | [C6H3]+ | Loss of -NO2, -Br, -Cl, and -CH3 |

Note: The m/z values are presented as proposed nominal masses. The presence of isotopes will lead to a cluster of peaks for ions containing Br and Cl.

Experimental Protocols

A standard method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the separation and identification of volatile and thermally stable organic compounds.[3]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference. The final extract should be dissolved in the same solvent used for the standard solutions.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is recommended.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

Data Analysis

-

Identification: The retention time of the analyte in the sample is compared to that of the authentic standard. The acquired mass spectrum of the sample is compared with the reference spectrum (or the predicted spectrum in this case) and known fragmentation patterns of similar compounds.[1]

-

Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the prepared standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation will be dictated by the relative stabilities of the resulting ions and neutral losses. Nitroaromatic compounds commonly exhibit characteristic losses of the nitro group and related fragments.[5]

References

- 1. rroij.com [rroij.com]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | C7H5BrClNO2 | CID 24728096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitrotoluene (CAS Number 885518-95-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-4-chloro-6-nitrotoluene. Due to the limited availability of experimental data for this specific compound, information from closely related analogs and the broader class of nitroaromatic compounds is included to provide a thorough understanding.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene[1] |

| Synonyms | This compound |

| CAS Number | 885518-95-6[1] |

| Molecular Formula | C₇H₅BrClNO₂[1] |

| Molecular Weight | 250.48 g/mol [1] |

| Appearance | Expected to be a solid[2] |

| Solubility | Expected to be soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water. |

| Predicted Boiling Point | 282.6 ± 35.0 °C |

| Predicted Density | 1.719 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the electrophilic nitration of a di-substituted toluene precursor. The following protocol is adapted from the synthesis of a closely related isomer, 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, and is expected to be applicable.

Synthesis Workflow

The synthesis proceeds via the nitration of 3-Bromo-5-chlorotoluene. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

References

physical and chemical properties of 2-Bromo-4-chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound of interest in various fields of chemical research. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines available information from commercial suppliers with predicted data to offer a foundational understanding of this molecule.

Core Physical and Chemical Properties

This compound, with the CAS Number 885518-95-6, is a halogenated and nitrated toluene derivative. Its molecular structure consists of a toluene backbone substituted with a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 6.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | PubChem[1] |

| CAS Number | 885518-95-6 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₇H₅BrClNO₂ | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 250.48 g/mol | ChemicalBook[2], PubChem[1] |

| Appearance | White to Off-white to Yellow Solid | MySkinRecipes[3] |

| Boiling Point | 282.6 ± 35.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.719 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[4] |

Spectroscopic Data

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the bromine atom, the chlorine atom, and the nitro group, all attached to a toluene ring. The presence of both bromine and chlorine atoms offers potential for various cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, potentially allowing for the displacement of one of the halogen atoms by a suitable nucleophile. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for derivatization and the synthesis of a variety of compounds with potential biological activities.

Some sources suggest that this compound may possess antimicrobial and anticancer properties, though no specific studies or data are currently available to substantiate these claims. This suggests that the compound could be a scaffold or intermediate for the development of new therapeutic agents. Its utility is also noted in the synthesis of agrochemicals and dyes[3].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not currently available in the public domain. However, a general synthetic strategy can be inferred from procedures for analogous compounds. For instance, the synthesis of the related compound 2-bromo-4-fluoro-6-nitrotoluene involves the nitration of a halogenated toluene derivative. A plausible synthetic route for this compound could involve the bromination and nitration of 4-chlorotoluene, or the chlorination and nitration of 2-bromotoluene. The precise order and conditions of these reactions would need to be optimized to achieve the desired regioselectivity and yield.

A synthesis of a related compound, 2-bromo-6-nitrotoluene, involves the diazotization of 2-methyl-3-nitroaniline followed by a Sandmeyer reaction with cuprous bromide[4]. This highlights a potential strategy that could be adapted for the synthesis of this compound, starting from an appropriately substituted aniline precursor.

General Workflow for Synthesis and Characterization:

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be irritants and potentially toxic. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the supplier's documentation upon purchase.

Conclusion

This compound is a chemical compound with potential for a range of applications in synthetic chemistry, drug discovery, and materials science. This guide has compiled the currently available information on its physical and chemical properties. However, the scarcity of experimental data highlights the need for further research to fully characterize this molecule and explore its potential. Researchers are encouraged to perform thorough in-house analysis upon acquiring this compound.

References

Mechanistic Insights into the Reactions of 2-Bromo-4-chloro-6-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-nitrotoluene, with the CAS number 885518-95-6 and molecular formula C₇H₅BrClNO₂, is a versatile intermediate in organic synthesis.[1] Its utility is prominent in the preparation of agrochemicals and dyes.[1] The strategic placement of bromo, chloro, and nitro functional groups on the toluene ring imparts a unique reactivity profile, making it a valuable substrate for a variety of chemical transformations. This guide provides an in-depth analysis of the mechanistic pathways governing the reactions of this compound, supported by available experimental data and detailed protocols for key transformations.

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the bromine and chlorine atoms, the electron-withdrawing nitro group, and the methyl group. These substituents control the regioselectivity and feasibility of various reactions, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions.

Core Reaction Mechanisms

The chemical behavior of this compound is dominated by three principal reaction types:

-

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group at the ortho position (position 6) to the bromine atom and para to the chlorine atom significantly activates the aromatic ring for nucleophilic attack. This makes the bromine atom, and to a lesser extent the chlorine atom, susceptible to displacement by nucleophiles.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, opening up a wide array of subsequent functionalization possibilities, such as diazotization and further substitution reactions.

-

Cross-Coupling Reactions: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-chlorine bond is less reactive, enabling selective functionalization of the C-Br bond.[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution. The nitro group at position 6 stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at the bromine-bearing carbon (position 2).

Mechanistic Pathway of SNAr

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process.

Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol: Reaction with Sodium Metal

A patented process describes the reaction of 2-chloro-4-bromo-6-nitrotoluene with metallic sodium in a solvent such as benzene, tetrahydrofuran, or 1,4-dioxane.[3] This reaction leads to the formation of a sodium cresyl intermediate, which subsequently rearranges and, after carboxylation and acidification, yields 4-bromo-2-nitrophenylacetic acid.

| Parameter | Value | Reference |

| Reactants | 2-chloro-4-bromo-6-nitrotoluene, Sodium metal | [3] |

| Solvent | Benzene | [3] |

| Temperature | Initial reaction at 20°C, followed by heating to 80°C | [3] |

| Reaction Time | 30 minutes for initial reaction, 5 hours for rearrangement | [3] |

| Subsequent Steps | Carboxylation with CO₂, acidification with HCl | [3] |

| Final Product Yield | 93.4% (for 4-bromo-2-nitrophenylacetic acid) | [3] |

Detailed Methodology:

-

In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add 50 mL of benzene and 5.4 g of metallic sodium.[3]

-

Gradually add 25.1 g of 2-chloro-4-bromo-6-nitrotoluene over 30 minutes, maintaining the reaction temperature at 20°C.[3]

-

After the addition is complete, continue stirring at 30°C for 30 minutes.[3]

-

Heat the reaction mixture to 80°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzyl sodium.[3]

-

Cool the reaction mixture to room temperature and introduce carbon dioxide gas at a flow rate of 0.9 L/min for 3 hours.[3]

-

Quench the excess sodium by adding 50 g of methanol.[3]

-

Extract the aqueous layer twice with 50 mL of distilled water, combine the aqueous layers, and acidify with 100 mL of 1 mol/L hydrochloric acid.[3]

-

Extract the acidified aqueous solution three times with 50 mL of diethyl ether.[3]

-

Combine the ether layers, wash twice with distilled water, and remove the ether by distillation under reduced pressure to obtain 4-bromo-2-nitrophenylacetic acid.[3]

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a key transformation, providing access to anilines which are important precursors for many pharmaceuticals and dyes.

General Reduction Methods

Common methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reduction.

-

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C) with hydrogen gas.

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are effective for this transformation.

Experimental Protocol for a Related Compound (2-Chloro-6-nitrotoluene)

| Parameter | Value | Reference |

| Substrate | 2-Chloro-6-nitrotoluene (2-CNT) | [4] |

| Catalyst | Palladium on activated carbon (Pd/C) | [4] |

| Solvent | Solvent-free conditions | [4] |

| Temperature | 353 K (80°C) | [4] |

| Hydrogen Pressure | 1 MPa | [4] |

| Stirring Speed | 1200 rpm | [4] |

| Selectivity | High, with dehalogenation side product yield < 1.2% | [4] |

| Reaction Order | Zero order with respect to hydrogen, first order with respect to 2-CNT | [4] |

| Apparent Activation Energy | 60.58 kJ/mol | [4] |

Workflow for Nitro Group Reduction:

Caption: A typical experimental workflow for the reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity allows for selective functionalization at the bromine-substituted position.

Chemoselectivity in Cross-Coupling

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[5] This chemoselectivity is crucial for the sequential functionalization of dihalogenated aromatic compounds. By carefully selecting the catalyst, ligands, and reaction conditions, the C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations.

Representative Cross-Coupling Reactions

Common cross-coupling reactions that can be applied to this compound include:

-

Suzuki-Miyaura Coupling: For the formation of a new C-C bond with a boronic acid or ester.

-

Buchwald-Hartwig Amination: For the formation of a new C-N bond with an amine.

-

Sonogashira Coupling: For the formation of a new C-C bond with a terminal alkyne.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-Chloro Substrate

The following is a general procedure adapted for the selective Suzuki-Miyaura coupling at the C-Br bond.[2]

| Parameter | Description |

| Aryl Halide | This compound (1.0 mmol) |

| Boronic Acid | Aryl- or vinyl-boronic acid (1.2 mmol) |

| Catalyst | Pd(PPh₃)₄ (0.05 mmol) |

| Base | Na₂CO₃ (2.0 mmol) |

| Solvent | Degassed mixture of toluene, ethanol, and water |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

Detailed Methodology:

-

To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).[2]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent mixture (e.g., toluene/ethanol/water).[2]

-

Heat the reaction mixture to 100 °C and stir for 12 hours.[2]

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[2]

Logical Relationship for Selective Cross-Coupling:

Caption: Selective cross-coupling reactions at the C-Br position of this compound.

Conclusion

This compound is a highly functionalized aromatic compound with a predictable and exploitable reactivity pattern. The electron-withdrawing nitro group plays a pivotal role in activating the molecule for nucleophilic aromatic substitution, primarily at the C-Br bond. The differential reactivity of the C-Br and C-Cl bonds provides a handle for selective palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily transformed into an amino group, significantly broadening the synthetic utility of the molecule. While specific mechanistic studies on this exact molecule are limited in publicly accessible literature, the principles of physical organic chemistry and data from closely related compounds provide a robust framework for understanding and predicting its chemical behavior. The experimental protocols provided herein, adapted from related systems, offer a solid starting point for the synthesis and functionalization of this compound in various research and development settings.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the bromo, chloro, nitro, and methyl substituents on the aromatic ring of 2-Bromo-4-chloro-6-nitrotoluene. Understanding these effects is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential applications in organic synthesis and drug development.

Fundamental Electronic and Steric Effects of Substituents

The reactivity and properties of a substituted benzene ring are primarily governed by the interplay of inductive and resonance effects of its substituents. Additionally, steric effects, particularly from ortho substituents, can significantly influence reaction rates and molecular conformation.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density into the ring.

-

Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Substituents with lone pairs or π bonds can donate electron density to the ring (+R) or withdraw electron density from the ring (-R) through resonance.

-

Steric Effects: These arise from the spatial arrangement of atoms. Bulky substituents, especially in the ortho position, can hinder the approach of reagents to an adjacent reaction center, thereby decreasing reaction rates. The Taft equation is often employed to quantify these steric effects in addition to polar effects.[1][2]

Analysis of Individual Substituents in this compound

The substituents in this compound each exert distinct electronic and steric influences on the toluene ring.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group. It exhibits a weak +I effect and a +R effect through hyperconjugation.[3] Consequently, it is an activating group and directs incoming electrophiles to the ortho and para positions.

-

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating overall due to their strong -I effect, which outweighs their +R effect (donation of a lone pair).[3] Despite being deactivating, they are ortho, para-directing because the resonance stabilization of the intermediate carbocation is most effective at these positions.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts both a strong -I and a strong -R effect.[3] This makes it a strong deactivating group and a meta-director for electrophilic aromatic substitution.

Quantitative Data: Hammett and Taft Substituent Constants

The electronic effects of these substituents can be quantified using Hammett (σ) and Taft (σ, Eₛ) constants. Hammett constants are derived from the ionization of substituted benzoic acids and are widely used for meta and para substituents.[4] The Taft equation extends this to ortho-substituted systems by separating polar (σ) and steric (Eₛ) effects.[1][2]

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Taft Polar Constant (σ*) | Taft Steric Constant (Eₛ) |

| -CH₃ | -0.17 | -0.07 | 0.00 | 0.00 |

| -Br | +0.23 | +0.39 | +0.49 | -0.38 |

| -Cl | +0.23 | +0.37 | +0.49 | -0.38 |

| -NO₂ | +0.78 | +0.71 | +0.65 | -2.52 |

Combined Substituent Effects in this compound

The overall electronic landscape of this compound is a complex interplay of the individual substituent effects. The additivity of these effects can be used to predict the overall reactivity and regioselectivity of the molecule.[5][6]

-

Reactivity: The presence of three deactivating groups (bromo, chloro, and nitro) and only one activating group (methyl) renders the aromatic ring significantly deactivated towards electrophilic aromatic substitution.

-

Directing Effects: The directing effects of the substituents are as follows:

-

-CH₃ (at C1): ortho, para-director.

-

-Br (at C2): ortho, para-director.

-

-Cl (at C4): ortho, para-director.

-

-NO₂ (at C6): meta-director.

-

In electrophilic aromatic substitution reactions, the positions of attack will be determined by a consensus of these directing effects, with the most activating groups typically having the strongest influence. However, steric hindrance from the bulky ortho bromo and nitro groups will also play a significant role.

Caption: Interplay of substituent electronic effects in this compound.

Experimental Protocols for Determining Electronic Effects

The electronic effects of substituents can be experimentally probed using various techniques. Below are detailed protocols for two common methods: ¹³C NMR spectroscopy and dipole moment measurement.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for investigating the electron density at different carbon atoms in a molecule. The chemical shift (δ) of a carbon atom is sensitive to its electronic environment. Electron-withdrawing groups deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ¹³C probe.

-

Set the temperature to a constant value (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include:

-

Spectral width: ~250 ppm

-

Pulse angle: 30-45°

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

For unambiguous assignment of quaternary, CH, CH₂, and CH₃ carbons, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-45, DEPT-90, and DEPT-135).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Assign the chemical shifts of the aromatic carbons. The expected chemical shifts can be estimated using additivity rules and compared to known data for similar compounds. For instance, the ¹³C NMR spectrum of the related compound 2-bromo-4-nitrotoluene has been reported.[7]

-

Caption: Workflow for ¹³C NMR analysis of electronic effects.

Dipole Moment Measurement

The dipole moment of a molecule is a measure of its overall polarity and is influenced by the vector sum of the individual bond moments. Substituents with different electronegativities and resonance capabilities will alter the dipole moment of the parent molecule.

Experimental Protocol (Solution Method):

-

Materials and Solution Preparation:

-

Use a non-polar solvent with a known dielectric constant (e.g., benzene or cyclohexane).

-

Prepare a series of dilute solutions of this compound in the chosen solvent with accurately known concentrations (mole fractions).[8]

-

-

Dielectric Constant Measurement:

-

Use a capacitance meter or a heterodyne beat apparatus to measure the capacitance of the pure solvent and each of the prepared solutions.[8]

-

The measurements should be carried out in a thermostatted cell at a constant temperature (e.g., 25 °C).

-

Calculate the dielectric constant (ε) of each solution from the measured capacitance.

-

-

Density and Refractive Index Measurement:

-

Measure the density (ρ) of the pure solvent and each solution using a pycnometer or a digital density meter.

-

Measure the refractive index (n) of the pure solvent and each solution using an Abbe refractometer.

-

-

Calculation of Molar Polarization:

-

Calculate the molar polarization at infinite dilution (P₂∞) using the Hedestrand or Guggenheim-Smith equation.

-

-

Calculation of Dipole Moment:

-

The total molar polarization (P₂∞) is the sum of the orientation polarization (Pₒ) and the distortion polarization (Pₑ + Pₐ).

-

The distortion polarization can be approximated by the molar refraction (Rₘ), which is calculated from the refractive index data.

-

The orientation polarization is related to the dipole moment (μ) by the Debye equation: Pₒ = (4πNₐμ²)/(9kT) where Nₐ is Avogadro's number, k is the Boltzmann constant, and T is the absolute temperature.

-

The dipole moment (μ) can then be calculated.

-

Caption: Workflow for determining the dipole moment of a molecule in solution.

Conclusion

The electronic profile of this compound is characterized by a deactivated aromatic ring due to the cumulative electron-withdrawing effects of the bromo, chloro, and nitro substituents, which overpower the activating effect of the methyl group. The interplay of these substituents also leads to a complex pattern of regioselectivity in chemical reactions. A thorough understanding of these electronic and steric effects, quantified through parameters like Hammett and Taft constants and probed experimentally by techniques such as ¹³C NMR and dipole moment measurements, is essential for the rational design of synthetic pathways and the development of new molecules with desired properties in the fields of materials science and medicinal chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. article.sapub.org [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.5 Trisubstituted Benzenes: Additivity of Effects – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 2-Bromo-4-nitrotoluene(7745-93-9) 13C NMR spectrum [chemicalbook.com]

- 8. sfu.ca [sfu.ca]

An In-depth Technical Guide to the Discovery and History of Halogenated Nitrotoluenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of halogenated nitrotoluenes. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where these compounds are of interest. The guide details the initial discoveries, key scientific contributors, and the evolution of synthetic methodologies. It also presents quantitative data in a structured format, provides detailed experimental protocols for historical syntheses, and visualizes key reaction pathways and experimental workflows.

Introduction

Halogenated nitrotoluenes are a class of organic compounds characterized by a toluene core substituted with one or more nitro groups and one or more halogen atoms. The introduction of these functional groups significantly modifies the chemical and physical properties of the parent toluene molecule, leading to a wide range of applications, from intermediates in the synthesis of dyes and explosives to their use in pharmaceuticals and agrochemicals. This guide explores the historical journey of their discovery and the development of their synthesis, providing a foundational understanding for contemporary research and development.

Discovery and History

The history of halogenated nitrotoluenes is intrinsically linked to the development of organic chemistry in the 19th and early 20th centuries, a period marked by the exploration of aromatic substitution reactions.

Nitrotoluenes: The Precursors

The story begins with the nitration of toluene. The explosive compound trinitrotoluene (TNT) was first synthesized in 1863 by the German chemist Joseph Wilbrand, who was initially seeking to create a yellow dye.[1][2][3] For three decades, the explosive potential of TNT was not fully recognized.[4] The discovery of toluene itself by Pierre-Joseph Pelletier and Philippe Walter in 1837 was a necessary precursor to the synthesis of nitrotoluenes.[1]

Chlorinated Nitrotoluenes: The First Halogenated Derivatives

The first halogenated nitrotoluenes to be synthesized were the chlorinated derivatives. In the late 19th century, several chemists made significant contributions to their preparation. Beilstein and Kuhlberg, for instance, prepared 4-chloro-2-nitrotoluene by replacing the amino group of 2-nitro-4-aminotoluene with chlorine via diazotization.[5] Around the same time, Gatterman and Kaiser synthesized 4-chloro-3-nitrotoluene using a similar approach, reacting 3-nitro-4-aminotoluene with sodium nitrite in the presence of cuprous chloride and hydrochloric acid.[5] Goldschmidt and Honig reported the direct nitration of p-chlorotoluene in 1886, yielding a mixture of 4-chloro-3-nitrotoluene and 4-chloro-2-nitrotoluene.[5]

Brominated Nitrotoluenes

The synthesis of brominated nitrotoluenes followed in the early 20th century, driven by systematic studies on substituted aromatic compounds for use in dye chemistry and as pharmaceutical intermediates.[1] For example, 2-bromo-4-nitrotoluene was first reported in this period.[1] The primary method for their synthesis was the direct bromination of nitrotoluenes using bromine in the presence of a catalyst like iron(III) bromide.[1]

Fluorinated Nitrotoluenes and the Balz-Schiemann Reaction

The introduction of fluorine into the nitrotoluene structure was made possible by the development of the Balz-Schiemann reaction in 1927 by the German chemists Günther Balz and Günther Schiemann.[2] This reaction provided a reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aromatic diazonium tetrafluoroborate salt.[2] This breakthrough opened the door to the synthesis of a wide variety of fluoroaromatic compounds, including fluoronitrotoluenes.

Iodinated Nitrotoluenes

The historical details surrounding the first synthesis of iodonitrotoluenes are less documented in readily available literature. However, their synthesis can be achieved through methods analogous to those used for other halogenated nitrotoluenes, such as the Sandmeyer reaction, which was discovered by Traugott Sandmeyer in 1884.[6] This reaction allows for the synthesis of aryl halides, including aryl iodides, from aryl diazonium salts.[6] Direct iodination of nitrotoluenes is also possible using an oxidizing agent.

Key Synthetic Methodologies: An Overview

The synthesis of halogenated nitrotoluenes generally involves two primary strategies: the halogenation of a nitrotoluene or the nitration of a halotoluene. The choice of route depends on the desired isomer and the directing effects of the substituents.

A general workflow for the synthesis of a monohalogenated mononitrotoluene can be visualized as follows:

Quantitative Data Summary

The following tables summarize key quantitative data for representative halogenated nitrotoluenes. It is important to note that reported values, especially from early literature, may vary.

Table 1: Physical Properties of Selected Monochloronitrotoluenes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-3-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 22-23 | 237 |

| 2-Chloro-4-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 38-40 | 243 |

| 4-Chloro-2-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 36-38 | 238 |

| 4-Chloro-3-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 28-30 | 244 |

Table 2: Physical Properties of Selected Monobromonitrotoluenes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-4-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 75-77 | 256 |

| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 45-47 | 256 |

Experimental Protocols

The following are representative experimental protocols adapted from historical and modern sources to illustrate the synthesis of halogenated nitrotoluenes.

Synthesis of a Mixture of o- and p-Nitrotoluene (Adapted from early 20th-century methods)

Objective: To synthesize mononitrotoluenes by the direct nitration of toluene.

Materials:

-

Toluene (1.0 mol)

-

Concentrated Nitric Acid (1.1 mol)

-

Concentrated Sulfuric Acid (1.1 mol)

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the sulfuric acid to the nitric acid in a flask cooled in an ice-salt bath.

-

Toluene is then added dropwise to the cooled, stirred acid mixture, maintaining the temperature below 30°C.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is poured onto crushed ice, and the organic layer is separated.

-

The organic layer is washed with water, then with a dilute sodium carbonate solution, and finally with water again.

-

The crude product is dried over anhydrous calcium chloride.

-

The mixture of isomers is then separated by fractional distillation under reduced pressure.

Expected Yield: The reaction typically yields a mixture of approximately 60-65% o-nitrotoluene, 30-35% p-nitrotoluene, and 3-5% m-nitrotoluene.

Synthesis of 2-Bromo-4-nitrotoluene by Bromination of p-Nitrotoluene

Objective: To synthesize 2-bromo-4-nitrotoluene by the direct bromination of p-nitrotoluene.

Materials:

-

p-Nitrotoluene (1.0 mol)

-

Bromine (1.0 mol)

-

Iron filings (catalyst)

-

Carbon disulfide (solvent)

-

Reflux condenser

Procedure:

-

p-Nitrotoluene is dissolved in carbon disulfide in a flask equipped with a reflux condenser.

-

A small amount of iron filings is added to the flask.

-

Bromine is added dropwise to the mixture at room temperature. The reaction is exothermic, and the flask may need to be cooled to maintain a moderate temperature.

-

After the addition is complete, the mixture is gently refluxed for several hours until the evolution of hydrogen bromide gas ceases.

-

The solvent is removed by distillation.

-

The residue is washed with a dilute sodium bisulfite solution to remove any unreacted bromine, then with water.

-

The crude product is purified by recrystallization from ethanol.

Expected Yield: Moderate to good yields of the desired product are typically obtained.

Synthesis of a Fluoronitrotoluene via the Balz-Schiemann Reaction

Objective: To synthesize a fluoronitrotoluene from the corresponding aminonitrotoluene.

Materials:

-

Aminonitrotoluene (e.g., 2-methyl-5-nitroaniline) (1.0 mol)

-

Sodium nitrite (1.1 mol)

-

Hydrochloric acid

-

Fluoroboric acid (HBF₄)

-

Ice bath

Procedure:

-

The aminonitrotoluene is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added slowly to the cooled solution to form the diazonium salt.

-

Fluoroboric acid is then added to the diazonium salt solution, which precipitates the diazonium tetrafluoroborate salt.

-

The salt is filtered, washed with cold water, and dried.

-

The dry diazonium tetrafluoroborate salt is gently heated, leading to its decomposition and the formation of the corresponding fluoronitrotoluene, nitrogen gas, and boron trifluoride.

-

The crude fluoronitrotoluene is then purified by distillation or recrystallization.

Biological Pathways and Toxicological Considerations

Halogenated nitrotoluenes, like many nitroaromatic compounds, can undergo metabolic activation to reactive intermediates that can exert toxic and genotoxic effects. A key pathway involves the reduction of the nitro group.

The metabolism of halogenated nitrotoluenes can also involve oxidation of the methyl group and conjugation reactions. For example, 4-nitrotoluene can be metabolized by cytochrome P450 enzymes to 4-nitrobenzyl alcohol, which can then be further oxidized or conjugated with glutathione.[5][7]

Bacterial degradation pathways for nitrotoluenes have also been elucidated, which are of interest for bioremediation. For instance, some Pseudomonas and Mycobacterium species can utilize nitrotoluenes as a carbon and nitrogen source through a series of oxidative reactions.[1][8]

Conclusion

The discovery and synthesis of halogenated nitrotoluenes represent a significant chapter in the history of organic chemistry. From their origins in the burgeoning dye industry of the 19th century to their diverse applications today, these compounds continue to be of great interest to the scientific community. Understanding their historical development and the evolution of their synthesis provides a valuable context for current research and the development of new applications, particularly in the fields of pharmaceuticals and materials science. This guide has provided a foundational overview to aid researchers and professionals in their work with this important class of chemical compounds.

References

- 1. Evolution of a new bacterial pathway for 4-nitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sequential enzyme-catalyzed metabolism of 4-nitrotoluene to S-(4-nitrobenzyl)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 7. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analysis of 2-Bromo-4-chloro-6-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of 2-Bromo-4-chloro-6-nitrotoluene, a halogenated and nitrated aromatic compound with potential applications as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1][2] While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper outlines a robust theoretical framework based on established computational practices for analogous nitrotoluene derivatives.[3][4][5][6] The guide details quantum chemical calculation protocols, predicted molecular and electronic properties, and spectroscopic analyses, offering a virtual roadmap for future in-silico and experimental investigations. All quantitative data presented are derived from computational models of closely related compounds and should be considered predictive.

Introduction

This compound (C₇H₅BrClNO₂) is a substituted toluene derivative featuring bromine, chlorine, and nitro functional groups on the aromatic ring.[1] These substituents significantly influence the molecule's steric and electronic properties, making it a versatile building block in organic synthesis.[2] Computational chemistry provides a powerful, non-destructive, and cost-effective means to elucidate the molecular structure, vibrational modes, electronic characteristics, and reactivity of such compounds before undertaking extensive laboratory work. This guide will focus on the application of Density Functional Theory (DFT), a widely used quantum chemical method, to predict the properties of this compound.

Computational Methodology

The computational investigation of this compound would logically proceed through a series of steps, from initial structure optimization to the calculation of various molecular properties.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT calculations with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a reasonably large basis set, for instance, 6-311++G(d,p).[3][4] This level of theory has been shown to provide reliable geometric parameters for a range of nitrotoluene derivatives.[4][5] The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-N stretching, and torsions of the methyl and nitro groups.[7]

Electronic Property Calculations

Several key electronic properties can be computed to understand the molecule's reactivity and charge distribution:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on each atom, intramolecular charge transfer, and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the regions of positive and negative electrostatic potential on the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

While specific data for this compound is not available, the following tables summarize expected ranges for key quantitative data based on computational studies of similar compounds like 2-chloro-5-nitrotoluene and 2-amino-4-nitrotoluene.[4][5]

| Parameter | Predicted Value | Basis of Prediction |

| Molecular Weight ( g/mol ) | 250.48 | Calculation from atomic masses[1] |

| Dipole Moment (Debye) | 3.0 - 5.0 | DFT calculations on similar molecules |

| HOMO Energy (eV) | -8.5 to -9.5 | DFT calculations on nitrotoluene derivatives[5] |

| LUMO Energy (eV) | -3.0 to -4.0 | DFT calculations on nitrotoluene derivatives[5] |

| HOMO-LUMO Gap (eV) | 5.0 - 6.0 | DFT calculations on nitrotoluene derivatives[5] |

Table 1: Predicted Electronic and Physical Properties

| Bond | Predicted Bond Length (Å) | Basis of Prediction |

| C-C (aromatic) | 1.38 - 1.40 | DFT calculations on halogenated toluenes[4] |

| C-CH₃ | 1.50 - 1.52 | DFT calculations on nitrotoluenes[5] |

| C-Br | 1.88 - 1.92 | Standard bond lengths and DFT calculations |

| C-Cl | 1.72 - 1.76 | Standard bond lengths and DFT calculations |

| C-N | 1.47 - 1.50 | DFT calculations on nitrotoluenes[4][5] |

| N-O | 1.21 - 1.23 | DFT calculations on nitrotoluenes[4][5] |

Table 2: Predicted Molecular Geometry

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Basis of Prediction |

| C-H stretch (aromatic) | 3050 - 3150 | General IR spectroscopy principles |

| C-H stretch (methyl) | 2900 - 3000 | General IR spectroscopy principles |

| C=C stretch (aromatic) | 1450 - 1600 | General IR spectroscopy principles |

| NO₂ asymmetric stretch | 1520 - 1560 | DFT calculations on nitrotoluenes[7] |

| NO₂ symmetric stretch | 1340 - 1375 | DFT calculations on nitrotoluenes[7] |

| C-N stretch | 1200 - 1300 | DFT calculations on similar compounds[6] |

| C-Cl stretch | 650 - 850 | General IR spectroscopy principles |

| C-Br stretch | 500 - 650 | General IR spectroscopy principles |

Table 3: Predicted Vibrational Frequencies

Experimental Protocols for Validation

The computational predictions should be validated through experimental measurements. The following protocols for spectroscopic analysis are recommended.

Synthesis

A plausible synthesis of this compound would involve the nitration of 2-bromo-4-chlorotoluene. The starting material can be prepared through standard halogenation reactions of toluene. The nitration would likely be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor the desired isomer. Purification would be achieved through recrystallization or column chromatography.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the purified compound should be recorded in the solid phase (e.g., using a KBr pellet) over the range of 400-4000 cm⁻¹. The experimental vibrational frequencies should be compared with the scaled theoretical frequencies obtained from the DFT calculations.

-

Fourier-Transform (FT) Raman Spectroscopy: An FT-Raman spectrum should be recorded to complement the FTIR data, as some vibrational modes may be more active in Raman scattering.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to confirm the molecular structure. The chemical shifts can also be predicted computationally and compared with the experimental data.

Visualizations

Computational Workflow

The logical flow of a combined computational and experimental study on this compound can be visualized as follows:

Caption: A logical workflow for the computational and experimental study of this compound.

Conclusion

This technical guide has outlined a comprehensive computational and experimental approach for the characterization of this compound. By leveraging established DFT methodologies that have been successfully applied to similar halogenated nitrotoluenes, researchers can gain significant insights into the molecule's geometric, vibrational, and electronic properties. The predictive data and proposed workflows presented herein serve as a valuable starting point for future research into this and related compounds, facilitating their potential application in various fields of chemical synthesis. The synergy between computational prediction and experimental validation is crucial for a thorough understanding of the molecular characteristics of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-6-nitrotoluene

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data for 2-Bromo-4-chloro-6-nitrotoluene has been found in the public domain. This guide is compiled from safety information for structurally similar compounds, including nitrotoluenes, halogenated toluenes, and other hazardous chemical powders. The recommendations provided herein are based on established best practices for handling hazardous materials in a laboratory setting. It is imperative that users of this compound conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

This technical guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It provides a detailed overview of the potential hazards and outlines protocols for its safe handling, storage, and disposal.

Hazard Identification and Classification

Based on the known hazards of analogous compounds such as nitrotoluenes and halogenated aromatic compounds, this compound should be treated as a hazardous substance. Potential hazards include:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Quantitative Data Summary

The following table summarizes available physical, chemical, and toxicological data for this compound and related compounds. Data for analogous compounds are provided for reference and should be interpreted with caution.

| Property | This compound | 2-Bromo-6-nitrotoluene (Analogue)[1] | 4-Nitrotoluene (Analogue)[2] |

| Molecular Formula | C₇H₅BrClNO₂ | C₇H₆BrNO₂ | C₇H₇NO₂ |

| Molecular Weight | 250.48 g/mol [3] | 216.03 g/mol | 137.14 g/mol |

| Appearance | Assumed to be a solid at room temperature. | Yellowish crystalline powder or liquid | Pale yellow solid |

| Melting Point | Data not available | 38-40 °C | 51.6 °C |

| Boiling Point | Data not available | ~259.6 °C at 760 mmHg | 238.3 °C |

| Density | Data not available | 1.6 ± 0.1 g/cm³ | 1.104 g/cm³ |

| Oral LD₅₀ (rat) | Data not available | Data not available | 1330 mg/kg |

| Oral LD₅₀ (mouse) | Data not available | Data not available | 1231 mg/kg |

| Permissible Exposure Limits (PEL) | Not established. | Not established. | TWA 2 ppm (11 mg/m³) [skin] (NIOSH REL) |

Experimental Protocol: Safe Handling of a Hazardous Chemical Powder

This protocol provides a general framework for the safe handling of potent solid compounds like this compound in a laboratory setting.

3.1. Pre-Experiment Planning

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of material to be used, potential for aerosolization, and emergency procedures.

-

SOP Development: Prepare a detailed Standard Operating Procedure (SOP) specific to the experiment, outlining all steps, safety precautions, and waste disposal procedures.[4]

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, with restricted access.[4]

-

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials available.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator is necessary.

3.3. Weighing and Dispensing

-

Weighing of the powder must be performed inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

-

Use anti-static weigh boats or paper to prevent dispersal of the powder.

-